molecular formula C12H16ClN3O2 B1678467 Pardoprunox hydrochloride CAS No. 269718-83-4

Pardoprunox hydrochloride

货号: B1678467
CAS 编号: 269718-83-4
分子量: 269.73 g/mol
InChI 键: NQRIKTDKFHAOKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

帕多普鲁诺克斯盐酸盐的合成涉及苯并恶唑酮结构的形成。 合成路线通常包括在特定条件下使 4-甲基哌嗪与 2-氯苯并恶唑反应,以生成所需产物 。 工业生产方法可能涉及优化这种合成路线以进行大规模生产,确保高产率和纯度。

化学反应分析

帕多普鲁诺克斯盐酸盐经历了几种类型的化学反应:

    氧化: 该反应可能发生在哌嗪环上,导致形成 N-氧化物。

    还原: 该化合物可以在苯并恶唑酮环上被还原,可能形成二氢衍生物。

    取代: 取代反应的常用试剂包括卤素和亲核试剂,它们可以取代苯并恶唑酮环上的氢原子。

    主要产物: 从这些反应形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

Pardoprunox hydrochloride is a compound that has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease . It functions as a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor .

** पार्किंसंस रोग (Parkinson's Disease)**

  • Pardoprunox has been studied for the treatment of Parkinson's disease due to its activity as a partial dopamine agonist . Partial dopamine agonists stimulate dopamine production and block excess dopamine, which can help manage motor symptoms while potentially avoiding side effects like dyskinesia and psychosis common with other dopaminergic agents .
  • Clinical trials have explored the efficacy and safety of pardoprunox in both early and advanced stages of Parkinson's disease . In patients with early Parkinson's disease, pardoprunox significantly improved motor function compared to placebo . Patients in these studies were administered pardoprunox at individually optimized doses ranging from 9 to 45 mg/day over a period of 2 to 6 weeks, followed by maintenance at the optimal dose for an additional 3 weeks .
  • Pardoprunox has also been investigated as an adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations . Results showed that pardoprunox significantly reduced OFF time (periods when medication is not effective) and increased ON time (periods when medication is effective) without causing troublesome dyskinesias .
  • Animal studies using MPTP-treated primates have shown that pardoprunox can reverse motor deficits without inducing hyperactivity, suggesting it may alleviate dyskinesia without compromising the benefits of L-dopa .

Pharmacological Activity

  • This compound acts as a partial dopamine D2 and D3 receptor partial agonist and a serotonin 5-HT1A receptor agonist . It has pEC50 values of 8, 9.2, and 6.3 for D2, D3, and 5-HT1A receptors, respectively .
  • In vitro studies have demonstrated that this compound acts as a potent but partial D2 receptor agonist with an efficacy of 50% on forskolin-stimulated cAMP accumulation . It also acts as a partial agonist in the induction of [(35)S]GTPgammaS binding at human recombinant dopamine D3 receptors, with an intrinsic activity of 67% . Furthermore, it acts as a full 5-HT1A receptor agonist on forskolin-induced cAMP accumulation at cloned human 5-HT1A receptors, although with low potency .

Other Potential Applications

Pardoprunox was also under investigation for treating depression and anxiety; however, further development for these indications appears to have been discontinued .

In Vitro and In Vivo Usage

  • In Vitro: this compound is soluble in various solvents, including DMSO, PEG300, Tween-80, and saline .
  • In Vivo: Pardoprunox was administered orally to patients with early Parkinson's disease, with doses titrated to each patient’s optimal level (9–45 mg/day) over 2 to 6 weeks and maintained for a further 3 weeks .

Table of Pardoprunox Receptor Binding Affinities

ReceptorKi
D28.1
D38.6
5-HT1A8.5
D47.8
α1-adrenergic7.8
α2-adrenergic7.4
5-HT77.2

Clinical Trial Outcomes

StudyDesignPrimary OutcomeResults
Early Parkinson's Disease Randomized, double-blind, placebo-controlledImprovement in Unified Parkinson's Disease Rating Scale (UPDRS)-Motor scorePardoprunox significantly improved motor function compared to placebo (P = 0.0001).
Levodopa-treated PD patients Randomized, placebo-controlledChange from baseline in total daily OFF timePardoprunox significantly reduced OFF time versus placebo (p = 0.0215) and improved ON time without troublesome dyskinesias (p = 0.0386).

作用机制

帕多普鲁诺克斯盐酸盐通过与多巴胺 D2、D3 和 D4 受体以及 5-羟色胺 5-HT1A 受体结合来发挥其作用 。 它在多巴胺 D2 和 D3 受体上起部分激动剂的作用,这意味着它会激活这些受体,但程度不如天然配体。 在 5-羟色胺 5-HT1A 受体上,它起完全激动剂的作用,完全激活这些受体。 这种活性的组合有助于调节神经递质释放和受体信号传导,这可以缓解帕金森病和其他神经系统疾病的症状

相似化合物的比较

帕多普鲁诺克斯盐酸盐类似于其他针对多巴胺和 5-羟色胺受体的化合物,例如阿立哌唑和双氟普鲁诺克斯 。 它在其特定的受体结合谱和部分激动剂和完全激动剂活性的组合方面是独一无二的。 这使其有可能比其他多巴胺能药物更不容易引起运动障碍和精神病等副作用

类似化合物

生物活性

Pardoprunox hydrochloride, also known as SLV-308, is an investigational drug primarily studied for its potential in treating Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant clinical findings.

  • Chemical Formula : C₁₂H₁₅N₃O₂
  • Molar Mass : 233.271 g/mol
  • Structure : Pardoprunox acts as a partial agonist at dopamine D₂ and D₃ receptors and a full agonist at serotonin 5-HT₁A receptors, which contributes to its therapeutic effects in PD .

Pardoprunox exhibits a multifaceted mechanism:

  • Dopamine Receptor Interaction : It binds to dopamine D₂, D₃, and D₄ receptors, providing partial agonist activity that may reduce the risk of common dopaminergic side effects such as dyskinesia and psychosis .
  • Serotonin Receptor Activity : As a full agonist at the 5-HT₁A receptor, it influences serotonergic pathways, which may help manage mood and behavioral symptoms associated with PD .

In Vivo Studies

Research has demonstrated significant pharmacological effects of pardoprunox in various animal models:

  • Motor Function Improvement : In studies involving rats with unilateral lesions and MPTP-treated marmosets, pardoprunox increased locomotor activity and reduced motor disability. The minimum effective dose (MED) was identified at 0.03 mg/kg .
  • Behavioral Effects : The drug also exhibited effects on novelty-induced locomotion and amphetamine-induced hyperlocomotion, suggesting a complex interaction with dopaminergic systems .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of pardoprunox in patients with PD:

Efficacy in Early Parkinson's Disease

  • Rembrandt Trial :
    • Design : Randomized controlled trial comparing fixed doses (6 mg/day and 12 mg/day) and flexible dosing (12-42 mg/day) against placebo.
    • Results : Significant improvement in motor symptoms was observed; for instance, the least-square mean change from baseline in Unified Parkinson's Disease Rating Scale-Motor score was -6.0 for 6 mg/day and -4.7 for 12 mg/day compared to -2.9 for placebo .
  • Vermeer Trial :
    • Design : Compared flexible dosing of pardoprunox against pramipexole.
    • Results : Similar efficacy was reported with significant improvements noted across various motor assessments .

Adjunct Therapy to Levodopa

In patients already receiving levodopa:

  • Study Design : Patients were randomized to receive pardoprunox or placebo over a titration period followed by a stable dose.
  • Findings : Pardoprunox significantly reduced OFF time (-1.62 hours/day) compared to placebo (-0.92 hours/day), indicating enhanced motor control without troublesome dyskinesias .

Adverse Effects and Tolerability

The tolerability of pardoprunox appears to be dose-dependent:

  • High dropout rates were noted due to treatment-emergent adverse events (AEs), primarily nausea, somnolence, and dizziness. For example, dropout rates were reported at 56% in the Rembrandt trial for the flexible-dose group .
  • The findings suggest that titration schedules may need adjustment to improve patient tolerability while maintaining efficacy.

Summary of Findings

StudyPopulationEfficacy MeasureResultsDropout Rate Due to AEs
RembrandtEarly PD PatientsUPDRS-Motor ScoreSignificant improvement56%
VermeerEarly PD PatientsUPDRS-Motor ScoreSimilar efficacy as pramipexoleN/A
Levodopa AdjunctPD Patients on LevodopaTotal Daily OFF TimeReduced by 1.62 hours/day vs placebo37%

属性

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIKTDKFHAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949746
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269718-83-4
Record name Pardoprunox hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARDOPRUNOX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pardoprunox hydrochloride
Reactant of Route 2
Reactant of Route 2
Pardoprunox hydrochloride
Reactant of Route 3
Reactant of Route 3
Pardoprunox hydrochloride
Reactant of Route 4
Reactant of Route 4
Pardoprunox hydrochloride
Reactant of Route 5
Reactant of Route 5
Pardoprunox hydrochloride
Reactant of Route 6
Reactant of Route 6
Pardoprunox hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。